molecular formula C10H10O4 B1214254 (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 49598-85-8

(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1214254
CAS No.: 49598-85-8
M. Wt: 194.18 g/mol
InChI Key: RTWVXIIKUFSDJB-SSDOTTSWSA-N
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Description

(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, more commonly known as Scytalone, is a natural cyclic beta-hydroxy ketone found in various fungal species such as Cytospora populina and Ceratocystis fimbriata . This compound serves as a pivotal intermediate in the fungal 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a process crucial for fungal cell wall integrity and protection against environmental stresses like UV radiation . As a member of the fungal naphthalenones, Scytalone is a promising building block in chemical synthesis and a probe for biochemical studies . Research into Scytalone and related naphthalenones has revealed a wide spectrum of potential bioactivities, including phytotoxic, antimicrobial, antioxidant, and nematocidal properties . These activities make it a compound of significant interest for developing new agrochemicals, such as bioherbicides, and for investigating novel antimicrobial agents . Its mechanism of action is often attributed to its functional groups, where the hydroxyl groups can facilitate hydrogen bonding with biological macromolecules like proteins and enzymes, while the dihydronaphthalenone core can engage in hydrophobic interactions . For chemists, Scytalone's unique structure allows for the exploration of various chemical transformations and reaction mechanisms . In biological and medicinal research, it is investigated for its potential to influence cellular signaling pathways and for its cytotoxic effects on cancer cell lines, suggesting potential as a lead compound for therapeutic development . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWVXIIKUFSDJB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC(=O)C2=C1C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49598-85-8, 59872-10-5
Record name Scytalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49598-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scytolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049598858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scytolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059872105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCYTALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQ5L1414D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Fungal Strain Cultivation

The production of scytalone is optimized using specific fungal strains and culture conditions:

ParameterVerticillium dahliae Brm-1Pyricularia oryzae P2
Culture Medium Potato dextrose agarYGPCa medium (yeast extract, glucose)
Induction Agent NoneCarpropamid (10 μg/mL)
Incubation Period 7–14 days at 25°C5–7 days at 27°C
Extraction Solvent Ethyl acetateEthyl acetate
Yield 12–15 mg/L18–22 mg/L

Carpropamid, a melanin biosynthesis inhibitor, enhances scytalone accumulation in P. oryzae by blocking downstream dehydration steps.

Extraction and Purification

  • Mycelial Harvesting : Fungal cultures are centrifuged (1,000 × g, 10 min) to pellet mycelia.

  • Solvent Extraction : Scytalone is extracted from the supernatant using ethyl acetate (3 × 500 mL).

  • Chromatographic Purification : Crude extracts are fractionated via silica gel chromatography (hexane:ethyl acetate, 1:2 v/v), followed by HPLC (C18 column, 20% acetonitrile/water).

Chemical Synthesis Routes

While biosynthetic methods dominate scytalone production, chemical synthesis offers an alternative for structural analogs and scale-up. However, detailed protocols are limited in open literature due to the compound’s stereochemical complexity.

Retrosynthetic Analysis

The naphthalenone core is constructed via Friedel-Crafts acylation or Diels-Alder cyclization. Key challenges include:

  • Stereoselective Hydroxylation : Introducing hydroxyl groups at C3, C6, and C8 with (R)-configuration.

  • Oxidation State Control : Maintaining the dihydronaphthalenone structure during functionalization.

Naphthalenone Precursor Functionalization

A hypothetical route involves:

  • Friedel-Crafts Acylation : Benzene derivatives are acylated to form tetralone intermediates.

  • Hydroxylation : Enzymatic or chemical hydroxylation (e.g., Sharpless dihydroxylation) introduces OH groups.

  • Stereochemical Resolution : Chiral chromatography separates enantiomers.

Limitations

  • Low overall yields (<5%) due to multiple protection/deprotection steps.

  • Lack of commercial availability of advanced intermediates.

Comparative Analysis of Methods

Metric BiosynthesisChemical Synthesis
Yield 12–22 mg/L<5%
Stereoselectivity High (enzyme-mediated)Moderate (requires resolution)
Scalability Limited by fungal growth ratesTheoretically scalable
Cost Low (minimal reagents)High (specialized catalysts)
Purity >95% after HPLC70–85% after chromatography

Biosynthesis remains the preferred method for research-grade scytalone, whereas synthetic approaches are exploratory.

Characterization and Quality Control

Synthetic and biosynthetic scytalone batches are validated using:

Technique Key Data Reference
1H NMR (400 MHz, DMSO)δ 6.35 (d, J=2.4 Hz, H-5), 4.15 (m, H-3)
13C NMR δ 200.1 (C-1), 162.3 (C-8)
HPLC Rt = 8.2 min (C18, 20% CH3CN)
Optical Rotation [α]D25 = +67° (c=0.1, MeOH)

Industrial and Research Applications

  • Agrochemical Development : Scytalone dehydratase inhibitors (e.g., carpropamid) are designed using scytalone as a target.

  • Melanin Pathway Studies : Used to elucidate fungal virulence mechanisms in plant pathogens .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups and dihydronaphthalenone moiety render Scytalone susceptible to oxidation, yielding quinones and other derivatives.

Reagent Conditions Product Key Findings
KMnO₄Acidic aqueous solution1,2,4-TrihydroxynaphthoquinoneSelective oxidation of C-3 hydroxyl group to ketone .
CrO₃Anhydrous acetone, 0°C6,8-Dihydroxy-1,4-naphthoquinonePreservation of C-6 and C-8 hydroxyl groups during oxidation .
O₂ (enzymatic)Fungal laccase catalysisMelanin precursorsBiosynthetic pathway intermediates in fungal species .
  • Mechanism : Oxidation typically proceeds via radical intermediates or direct electron transfer, depending on the reagent. Enzymatic oxidation involves regioselective hydroxylation .

Reduction Reactions

The ketone group at C-1 undergoes reduction, while hydroxyl groups remain intact under controlled conditions.

Reagent Conditions Product Key Findings
NaBH₄Methanol, 25°C(R)-3,6,8-Trihydroxy-1,2,3,4-tetrahydronaphthaleneStereospecific reduction retaining C-3 configuration .
LiAlH₄Dry THF, refluxOver-reduced byproductsNon-selective reduction observed under harsh conditions.
H₂/Pd-CEthanol, 50 psiDecarbonylated derivativesHydrogenolysis leads to ring opening in some cases .
  • Stereochemistry : The (R)-configuration at C-3 remains preserved during NaBH₄ reduction due to steric hindrance .

Substitution Reactions

Hydroxyl groups at C-6 and C-8 participate in nucleophilic substitutions, enabling functional group interconversion.

Reagent Conditions Product Key Findings
CH₃I/K₂CO₃DMF, 80°C6,8-Dimethoxy derivativesSelective methylation at C-6 and C-8 positions .
AcCl/pyridineRoom temperature6,8-Diacetylated analogAcetylation enhances solubility in organic solvents .
SOCl₂Reflux, 12 hChlorinated intermediatesFacilitates downstream coupling reactions in total synthesis .
  • Regioselectivity : Methylation favors C-6 over C-8 due to intramolecular hydrogen bonding .

Biosynthetic Transformations

Scytalone serves as a key intermediate in fungal melanin biosynthesis via the 1,8-dihydroxynaphthalene (DHN) pathway:

  • Dehydration : Scytalone → 1,3,8-Trihydroxynaphthalene (via scytalone dehydratase) .

  • Oxidation : 1,3,8-Trihydroxynaphthalene → 1,8-Dihydroxynaphthalene (melanin precursor) .

Key Enzymes :

  • Polyketide synthase (PKS) : Initiates the polyketide chain elongation .

  • Laccase : Catalyzes oxidative polymerization to melanin .

Comparative Reactivity with Analogues

The reactivity of Scytalone differs significantly from structurally related compounds:

Compound Oxidation Sensitivity Reduction Stability Substitution Sites
ScytaloneHigh (C-3 hydroxyl)ModerateC-6, C-8
3,4-Dihydronaphthalen-1(2H)-oneLowHighN/A
6-Methyl-3,4-dihydronaphthalen-1(2H)-oneModerateHighC-7 methyl
  • Rationale : The additional hydroxyl groups in Scytalone increase its polarity and reactivity compared to non-hydroxylated analogues .

Scientific Research Applications

Chemistry

In the field of chemistry, Scytalone serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical transformations and reaction mechanisms. For instance, it can be utilized in the synthesis of other aromatic compounds through hydroxylation reactions.

Biology

Scytalone is studied for its potential biological activities . The presence of hydroxyl groups enables it to interact with biological macromolecules such as proteins and nucleic acids. Research has indicated that Scytalone may exhibit antioxidant properties and could be involved in cellular signaling pathways.

Case Studies

  • Antioxidant Activity : A study demonstrated that Scytalone exhibits significant antioxidant activity, which suggests its potential role in protecting cells from oxidative stress.
  • Antimicrobial Properties : Research has shown that Scytalone possesses antimicrobial effects against various bacterial strains, highlighting its potential use in developing new antimicrobial agents.

Medicine

In medicinal research, Scytalone is being investigated for its therapeutic properties . Preliminary studies suggest that it may influence several biological pathways related to disease mechanisms.

Potential Therapeutic Uses

  • Antiviral Activity : Some studies have explored the compound's ability to inhibit viral replication.
  • Cancer Research : Investigations into the cytotoxic effects of Scytalone on cancer cell lines are ongoing to evaluate its potential as an anticancer agent.

Industrial Applications

Scytalone finds applications in the industrial sector , particularly in the production of dyes and pigments due to its unique color properties. Its ability to form stable complexes with metals makes it valuable for creating high-performance materials.

Summary of Mechanisms

  • Hydrogen Bonding : Hydroxyl groups facilitate interactions with biomolecules.
  • Hydrophobic Interactions : The dihydronaphthalenone core engages with non-polar regions of proteins.

Mechanism of Action

The mechanism of action of ®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The dihydronaphthalenone core can interact with hydrophobic regions of biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The bioactivity of (R)-scytalone is influenced by hydroxylation patterns, stereochemistry, and substituent positions. Below is a comparative analysis with key analogs:

Table 1: Structural Analogs of (R)-Scytalone and Their Bioactivities

Compound Name Hydroxyl Positions Configuration Key Bioactivities References
(R)-3,6,8-Trihydroxy (scytalone) 3, 6, 8 R Antifungal (MIC: 64 µg/mL vs. C. albicans); anti-inflammatory (IC₅₀: 44.7 µM)
4,6,8-Trihydroxy (6-hydroxyisosclerone) 4, 6, 8 - Nematocidal (LD₅₀: 209–229.6 µg/mL); isolated from Caryospora callicarpa
3,4,6,8-Tetrahydroxy 3, 4, 6, 8 - Most potent nematocidal activity (LD₅₀: 206.1 µg/mL at 36 h)
4,8-Dihydroxy 4, 8 - Weak nematocidal activity (LD₅₀: 540.2 µg/mL at 12 h)
(R)-4,6,8-Trihydroxy 4, 6, 8 R Moderate antifungal activity vs. C. albicans
cis-4-Hydroxyscytalone 3, 4, 8 cis Low nematocidal activity; isolated from Hypoxylon spp.

Key Observations:

Hydroxyl Position and Number :

  • The 3-hydroxy group in (R)-scytalone enhances nematocidal activity compared to analogs lacking this substituent (e.g., 4,8-dihydroxy derivatives) .
  • Tetrahydroxylated analogs (e.g., 3,4,6,8-tetrahydroxy) show superior nematocidal potency, suggesting increased hydroxylation improves systemic toxicity .
  • 6-Hydroxyisosclerone (4,6,8-trihydroxy) exhibits weaker antifungal activity than (R)-scytalone, highlighting the importance of the 3-hydroxyl group .

Stereochemistry :

  • The (R)-configuration at C3 in scytalone is critical for anti-inflammatory activity, as (S)-isomers or racemic mixtures (e.g., (4RS)-4,8-dihydroxy) show reduced efficacy .
  • Cis-4-hydroxyscytalone (3,4,8-trihydroxy) lacks significant bioactivity, indicating stereochemical constraints in target binding .

Substituent Effects: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the DHN core enhance metabolic stability and membrane permeability in neuroinflammatory applications . Benzylidene substituents (e.g., in preussomerins) outperform naphthalenones in nematocidal activity, emphasizing the role of spirocyclic frameworks .

Table 2: Bioactivity Data Across Studies

Compound Assay Model Activity Metric Result Reference
(R)-Scytalone Candida albicans MIC 64 µg/mL
(R)-Scytalone RAW264.7 macrophages IC₅₀ (NO inhibition) 44.7 µM
3,4,6,8-Tetrahydroxy Bursaphelenchus xylophilus LD₅₀ (36 h exposure) 206.1 µg/mL
4,6,8-Trihydroxy B. xylophilus LD₅₀ (36 h exposure) 209.0 µg/mL
Preussomerin D B. xylophilus IC₅₀ (24 h exposure) 100–200 µg/mL

Biological Activity

Overview

(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as Scytalone, is a naturally occurring compound found in various fungal species such as Cytospora populina and Ceratocystis fimbriata. Its unique structure, characterized by three hydroxyl groups and a dihydronaphthalenone core, has led to significant interest in its biological activities, particularly in the fields of medicine and pharmacology.

  • IUPAC Name : (3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one
  • CAS Number : 49598-85-8
  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.19 g/mol

The biological activity of Scytalone can be attributed to its ability to interact with various biological macromolecules. The hydroxyl groups facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity. Additionally, the hydrophobic dihydronaphthalenone core can interact with lipid membranes and hydrophobic regions of proteins, influencing cellular processes.

Antioxidant Activity

Scytalone has demonstrated significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. The mechanisms involved include:

  • Scavenging of reactive oxygen species (ROS)
  • Inhibition of lipid peroxidation

Antimicrobial Activity

Research indicates that Scytalone exhibits antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticancer Activity

Scytalone has been evaluated for its anticancer effects in vitro. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The proposed mechanisms include:

  • Induction of apoptosis
  • Cell cycle arrest at the G1 phase

Case Studies

  • Antioxidant Study :
    A study conducted by Kosanić et al. (2014) assessed the antioxidant activity of Scytalone using DPPH and reducing power assays. Results indicated a strong capacity to reduce oxidative stress markers in treated cells.
  • Antimicrobial Evaluation :
    A recent study published in 2022 tested Scytalone's efficacy against various bacterial strains. The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics.
  • Anticancer Research :
    In a study focusing on breast cancer cells (MDA-MB-231), Scytalone was found to induce apoptosis effectively. Flow cytometry analysis revealed an increase in the sub-G1 population of cells, indicating cell death.

Q & A

Q. Table 1: Synthetic Yields of Analogous Derivatives

SubstrateAldehydeYield (%)Reference
7-Fluoro-DHN4-Methoxy-3-CF₃-benzaldehyde72
7-Methoxy-DHNGuanidine hydrochloride65

Basic: How is the crystal structure of this compound determined?

Answer:
X-ray crystallography is the gold standard:

  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement. Hydrogen atoms are placed in idealized positions with riding models (C–H = 0.93–0.97 Å) .
  • Key Parameters : Monitor bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (e.g., 175.2° for olefinic bonds) to confirm stereochemistry .

Q. Table 2: Crystallographic Data for Analogous Derivatives

CompoundSpace GroupBond Length (C=O, Å)Reference
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHNP21/n1.351
7-Fluoro-DHN derivativeTriclinic1.354

Advanced: How can water solubility be improved for in vivo studies?

Answer:
The compound’s poor solubility (common in DHN derivatives) is addressed via Michael addition :

  • Method : React α,β-unsaturated ketones with guanidine hydrochloride to introduce polar groups.
  • Outcome : Derivatives show enhanced solubility (e.g., 4,6,8-trihydroxy-DHN solubility increased by 40% in PBS buffer) .
  • Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity post-modification.

Advanced: How do structural modifications influence anti-neuroinflammatory activity?

Answer:
Halogenation and methoxy substitutions are critical:

  • Fluoro/Chloro : Enhance metabolic stability and cell permeability (e.g., 7-fluoro-DHN reduces NF-κB activation by 60% vs. wild-type) .
  • Methoxy Groups : Lower toxicity (IC₅₀ > 100 µM in neuronal cells) while maintaining activity .
  • Assay : Test in microglial BV-2 cells (LPS-induced TNF-α suppression) with dose-response curves .

Q. Table 3: Bioactivity of DHN Derivatives

DerivativeTargetIC₅₀ (µM)Reference
(R)-3,6,8-Trihydroxy-DHNRetinoic acid enzyme12.3
7-Fluoro-2-(4-methoxy)-DHNNF-κB pathway8.7

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to verify (R)-configuration .
  • Assay Variability : Standardize protocols (e.g., MTT assay incubation: 48 hrs, 37°C).
  • Solubility Artifacts : Pre-dissolve in DMSO (<0.1% final concentration) to avoid false negatives .

Advanced: What computational tools predict retrosynthetic pathways for novel derivatives?

Answer:

  • Retrosynthesis Software : Use PISTACHIO or Reaxys databases to identify feasible routes.
  • Case Study : For 3,6,8-trihydroxy-DHN, prioritize ketone-aldehyde condensations over Grignard reactions due to hydroxyl group sensitivity .
  • Validation : Compare predicted vs. experimental yields (RMSD < 15%) (Note: BenchChem content excluded per guidelines).

Methodological: How to isolate (R)-3,6,8-Trihydroxy-DHN from natural sources?

Answer:

  • Extraction : Culture Caryospora callicarpa fungi; extract with ethyl acetate .
  • Isolation : Use flash chromatography (hexane/ethyl acetate, 3:7) followed by preparative HPLC.
  • Identification : Confirm via NMR (¹H, ¹³C) and HRMS (observed [M+H]⁺ = 223.0972) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one

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